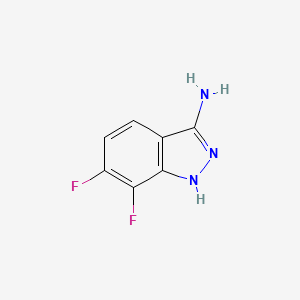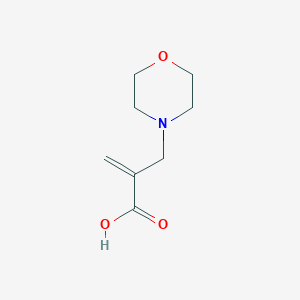
(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide
Übersicht
Beschreibung
(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide is a useful research compound. Its molecular formula is C28H39N5O7 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Scientific Field
Application Summary
HDAC inhibitors have been shown to be effective therapeutic anticancer agents via multiple mechanisms, including inducing cell-cycle arrest, intrinsic and extrinsic apoptotic mechanisms, mitotic cell death, autophagic cell death, reactive oxygen species, inhibiting angiogenesis, and improving NK cell–mediated tumor immunity .
Methods of Application
HDAC inhibitors are administered as part of a therapeutic regimen. They work by inhibiting the activity of HDAC enzymes, resulting in increased acetylation levels, which can prevent the loss of HAT function in cancer cells .
Results/Outcomes
The use of HDAC inhibitors has shown promising therapeutic outcomes in cancer treatment. However, the target specificity of the HDAC inhibitors now in use raises concerns about their applicability .
Neurodegenerative Diseases
Scientific Field
Application Summary
HDAC inhibitors have been found to play a key role in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. They work by enhancing acetylation levels, leading to neuroprotective actions .
Methods of Application
HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in neurodegenerative diseases .
Results/Outcomes
The use of HDAC inhibitors has shown potential therapeutic application in various neurodegenerative diseases .
Stem Cell Research
Scientific Field
Application Summary
HDAC inhibitors can be utilized in stem cell therapies and tissue engineering, potentially providing novel tools to control stem cell fate .
Methods of Application
HDAC inhibitors are used in the culture of stem cells to control their growth and differentiation .
Results/Outcomes
The use of HDAC inhibitors has shown potential in improving in vitro expansion methods of human hematopoietic stem cells and enhancing the efficiency of induced pluripotent stem cell (iPSC) generation .
Tissue Engineering
Scientific Field
Application Summary
HDAC inhibitors can be utilized in tissue engineering, potentially providing novel tools to control cell fate and promote tissue regeneration .
Methods of Application
HDAC inhibitors are used in the culture of cells used in tissue engineering to control their growth and differentiation .
Results/Outcomes
The use of HDAC inhibitors has shown potential in improving the efficiency of cellular therapies and tissue engineering .
Immune Response
Scientific Field
Application Summary
HDAC inhibitors can potentially increase tumor immunogenicity, promote anti-tumor immune responses, or reverse immunosuppressive tumor environments .
Methods of Application
HDAC inhibitors are used to modulate the immune response, either by increasing the immunogenicity of tumor cells or by reversing immunosuppressive environments .
Results/Outcomes
The use of HDAC inhibitors has shown potential in enhancing normal immune function, thereby decreasing the proliferation of malignant plasma cells and promoting autophagy .
Inflammatory Diseases
Scientific Field
Application Summary
HDAC inhibitors have been suggested for use in treating diseases ranging from neurodegenerative conditions to inflammatory diseases such as asthma and rheumatoid arthritis .
Methods of Application
HDAC inhibitors are used to modulate the immune response in the context of inflammatory diseases, where they seem to suppress immune response .
Results/Outcomes
The use of HDAC inhibitors has shown potential in treating inflammatory diseases, although more research is needed to fully understand their effects .
Cardiovascular Diseases
Scientific Field
Application Summary
HDAC inhibitors have shown potential in treating cardiovascular diseases. They have been found to restore calcium signaling and attenuate calpain/CAMKII by stabilizing microtubules .
Methods of Application
HDAC inhibitors are used to modulate the activity of HDAC enzymes, thereby enhancing acetylation levels and counteracting the loss of HAT function in cardiovascular diseases .
Results/Outcomes
The use of HDAC inhibitors has shown potential in treating cardiovascular diseases such as atrial fibrillation .
Diabetes
Scientific Field
Application Summary
HDAC inhibitors have been found to play a key role in diabetes. They work by enhancing acetylation levels, leading to improved insulin resistance and preventing β-cell inflammatory damage .
Methods of Application
HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in diabetes .
Results/Outcomes
The use of HDAC inhibitors has shown potential therapeutic application in diabetes .
Aging
Scientific Field
Application Summary
HDAC inhibitors have been found to play a key role in aging. They work by enhancing acetylation levels, which might likely delay age-associated functional declines .
Methods of Application
HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in aging .
Results/Outcomes
The use of HDAC inhibitors has shown potential therapeutic application in aging .
Psychiatric Disorders
Scientific Field
Application Summary
HDAC inhibitors have been found to play a key role in psychiatric disorders. They work by enhancing acetylation levels, leading to improved mood stabilization and anti-epileptic effects .
Methods of Application
HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in psychiatric disorders .
Results/Outcomes
The use of HDAC inhibitors has shown potential therapeutic application in psychiatric disorders .
HIV
Scientific Field
Application Summary
HDAC inhibitors have been found to play a key role in HIV. They work by inducing HIV transcription from the HIV long terminal repeat (LTR), thereby reactivating latent HIV-1 .
Methods of Application
HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in HIV .
Results/Outcomes
The use of HDAC inhibitors has shown potential therapeutic application in HIV .
Fibrosis
Scientific Field
Application Summary
HDAC inhibitors have been found to play a key role in fibrosis. They work by enhancing acetylation levels, leading to antifibrotic effects .
Methods of Application
HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in fibrosis .
Results/Outcomes
The use of HDAC inhibitors has shown potential therapeutic application in fibrosis .
Epigenetics
Scientific Field
Application Summary
HDAC inhibitors have been found to play a key role in epigenetic regulation. They work by enhancing acetylation levels, leading to changes in gene expression .
Methods of Application
HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in epigenetic regulation .
Results/Outcomes
The use of HDAC inhibitors has shown potential therapeutic application in various epigenetic disorders .
Dermatology
Scientific Field
Application Summary
HDAC inhibitors have been found to play a key role in dermatological conditions such as cutaneous T-cell lymphoma .
Methods of Application
HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in dermatological conditions .
Results/Outcomes
The use of HDAC inhibitors has shown potential therapeutic application in various dermatological diseases .
Ophthalmology
Scientific Field
Application Summary
HDAC inhibitors have been found to play a key role in ophthalmological conditions such as retinal degenerative diseases .
Methods of Application
HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in ophthalmological conditions .
Results/Outcomes
The use of HDAC inhibitors has shown potential therapeutic application in various ophthalmological diseases .
Nephrology
Scientific Field
Application Summary
HDAC inhibitors have been found to play a key role in nephrological conditions such as renal interstitial fibrosis .
Methods of Application
HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in nephrological conditions .
Results/Outcomes
The use of HDAC inhibitors has shown potential therapeutic application in various nephrological diseases .
Eigenschaften
IUPAC Name |
(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5O7/c1-16(2)12-23(31-19(5)35)27(38)30-15-25(36)33-22(8-6-7-11-29-18(4)34)28(39)32-20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H,29,34)(H,30,38)(H,31,35)(H,32,39)(H,33,36)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJRILGAXBHXDZ-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440231 | |
| Record name | (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide | |
CAS RN |
660847-06-3 | |
| Record name | (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



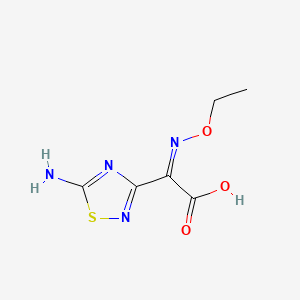
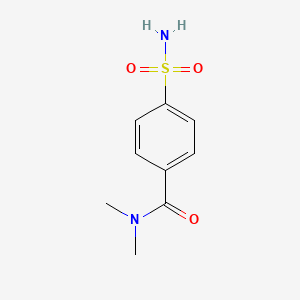
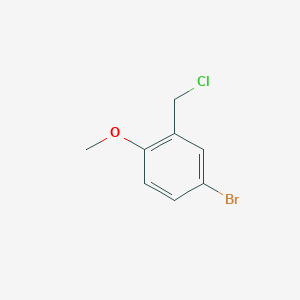
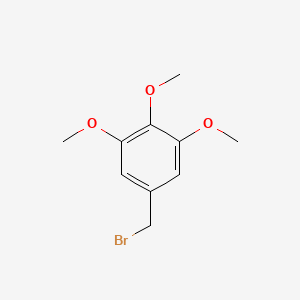
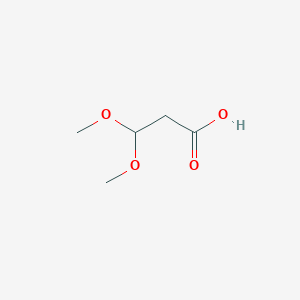
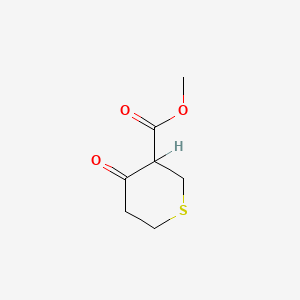
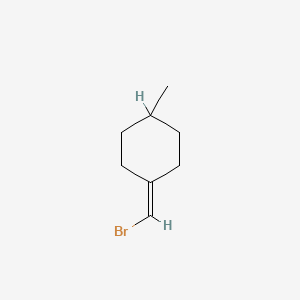
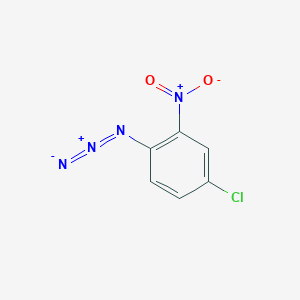
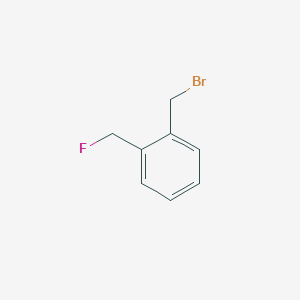
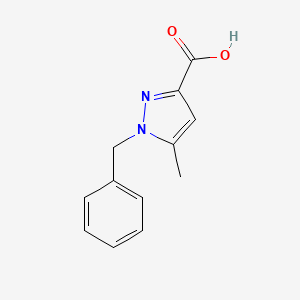
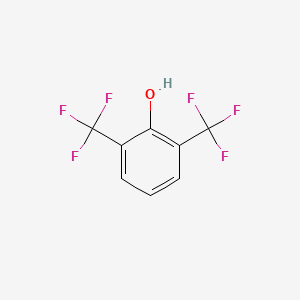
![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)
